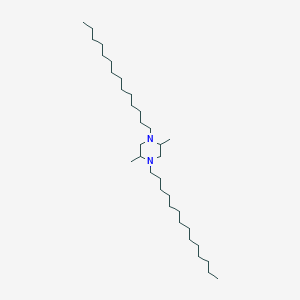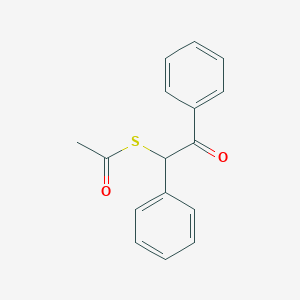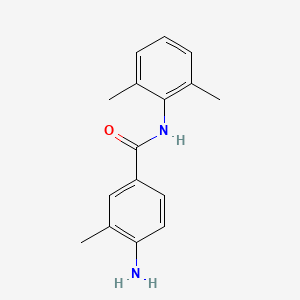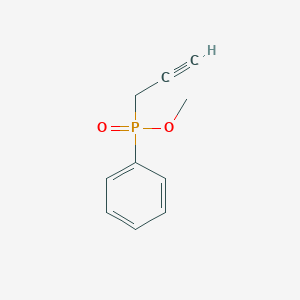![molecular formula C18H16N2O3 B14328721 N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline CAS No. 103769-08-0](/img/structure/B14328721.png)
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline is an organic compound with the molecular formula C18H16N2O3 It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to an aniline moiety through an ethoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline typically involves the reaction of 4-nitronaphthol with 2-chloroethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitronaphthol is replaced by the ethoxy group of 2-chloroethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substitution reaction, such as nitroaniline, sulfoaniline, or haloaniline derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(4-Nitrophenyl)oxy]ethyl}aniline
- N-{2-[(4-Nitrobenzyl)oxy]ethyl}aniline
- N-{2-[(4-Nitrophenoxy)ethyl}aniline
Uniqueness
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or benzyl groups. The naphthalene ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
103769-08-0 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline |
InChI |
InChI=1S/C18H16N2O3/c21-20(22)17-10-11-18(16-9-5-4-8-15(16)17)23-13-12-19-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
Clave InChI |
STXPUHITJKAFQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)

![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)








![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
